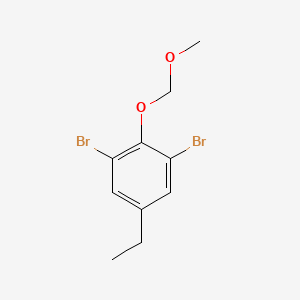
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C10H12Br2O2 and a molecular weight of 324.01 g/mol . It is a white to pale yellow solid with a sweet odor . This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene can be achieved through several methods. One common approach involves the bromination of 5-ethyl-2-(methoxymethoxy)benzene using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions.
Analyse Chemischer Reaktionen
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents such as Grignard reagents or organolithium compounds to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions . The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The compound can also participate in radical reactions, where the bromine atoms are involved in the formation of radical intermediates .
Vergleich Mit ähnlichen Verbindungen
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene can be compared with other similar compounds such as:
1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene: This compound has a tert-butyl group instead of an ethyl group, which can affect its reactivity and physical properties.
1,3-Dibromo-2-(methoxymethoxy)benzene: This compound lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
These comparisons highlight the unique structural features of this compound and its specific applications in various fields.
Eigenschaften
Molekularformel |
C10H12Br2O2 |
|---|---|
Molekulargewicht |
324.01 g/mol |
IUPAC-Name |
1,3-dibromo-5-ethyl-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H12Br2O2/c1-3-7-4-8(11)10(9(12)5-7)14-6-13-2/h4-5H,3,6H2,1-2H3 |
InChI-Schlüssel |
GBVVQMWSDPTQPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)Br)OCOC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















